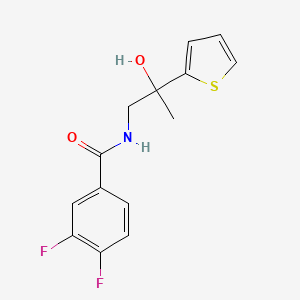
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C23H37N3O5. The molecular weight is 435.565. The structure of similar compounds can be assigned by HRMS, IR, 1H, and 13C NMR spectra .Physical and Chemical Properties Analysis
The compound is a solid . The SMILES string is CN1CCN(CC1)C(=O)C2CCNCC2 . The InChI is 1S/C11H21N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h10,12H,2-9H2,1H3 . The InChI key is GDHWXQQENDWPIY-UHFFFAOYSA-N .科学的研究の応用
Metformin and Its Broad Applications in Scientific Research
Autoimmune Diseases and Antiaging Properties Metformin, a well-known drug with a chemical structure involving a dimethylbiguanide group, has been extensively studied for its wide range of applications beyond its primary use in treating type 2 diabetes. Research indicates that metformin possesses immune-modulatory features, potentially interfering with key immunopathological mechanisms involved in systemic autoimmune diseases. This includes effects on the T helper 17/regulatory T cell balance, cytokine synthesis, and macrophage polarization, suggesting its utility in clinical trials for immune-mediated diseases (Ursini et al., 2018).
Cancer Research Metformin's antiproliferative and potential anticancer properties are under investigation, with emerging evidence supporting its role in cancer prevention and treatment. This research is particularly focused on understanding metformin's mechanisms of action, such as its impact on cellular metabolism and signaling pathways, which could inform the development of new therapeutic strategies for various cancers (Kamarudin et al., 2019).
Neurodegenerative Diseases There is growing interest in exploring the therapeutic potential of metformin in neurodegenerative diseases like Huntington's disease. Preliminary studies suggest metformin could exhibit neuroprotective effects, possibly through mechanisms such as AMP-activated protein kinase activation. These findings highlight the need for further research to fully understand metformin's role and efficacy in neurodegenerative conditions (Tang, 2019).
Emerging Chemical Compounds in Research
Fluorescent Chemosensors Research into fluorescent chemosensors based on compounds such as 4-Methyl-2,6-diformylphenol (DFP) showcases the development of chemosensors for detecting various analytes, including metal ions and neutral molecules. This area of research exemplifies the innovative applications of specific chemical compounds in environmental monitoring and analytical chemistry (Roy, 2021).
作用機序
The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action would depend on the intended use of the compound, which is currently specified for research use only.
Safety and Hazards
特性
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-ethylphenyl)methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.2CH2O2/c1-4-18-5-7-20(8-6-18)21(25)23-11-9-19(10-12-23)16-24-14-13-22(3)15-17(24)2;2*2-1-3/h5-8,17,19H,4,9-16H2,1-3H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKHVYGNWBTQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B2703338.png)
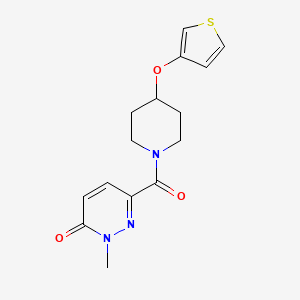
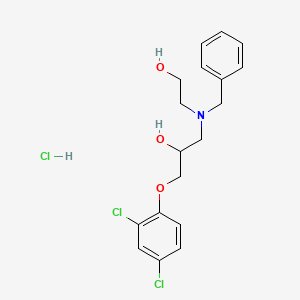

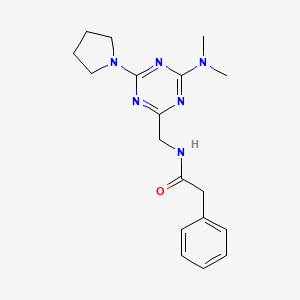

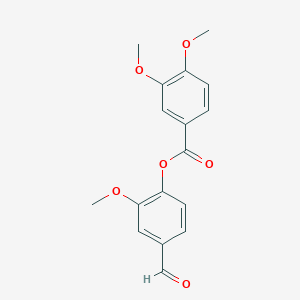
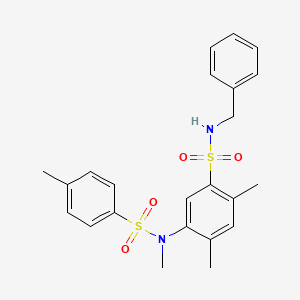
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2703352.png)
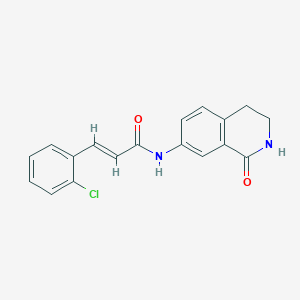
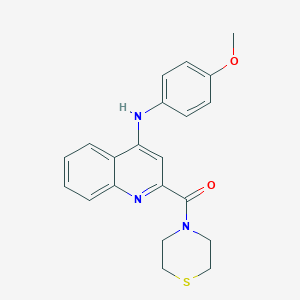
![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)
